GSK3-IN-7

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

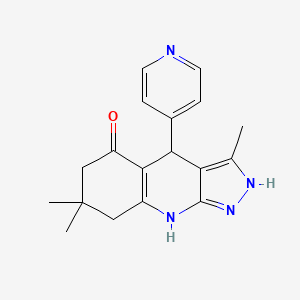

3,7,7-trimethyl-4-pyridin-4-yl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-10-14-15(11-4-6-19-7-5-11)16-12(20-17(14)22-21-10)8-18(2,3)9-13(16)23/h4-7,15H,8-9H2,1-3H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZKYSSXHZXQEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to GSK3-IN-7: Mechanism of Action and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GSK3-IN-7, a notable inhibitor of Glycogen Synthase Kinase 3 (GSK3). This document details its biochemical properties, cellular effects, and the signaling pathways it modulates. Included are structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Core Concepts: Understanding GSK3 and its Inhibition

Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a pivotal role in a wide array of cellular processes. It exists in two isoforms, GSK3α and GSK3β, which are highly homologous and ubiquitously expressed, with significant levels in the brain. GSK3 is a key regulatory node in multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, and is implicated in the regulation of metabolism, cell proliferation, differentiation, and apoptosis. The dysregulation of GSK3 activity has been linked to a variety of pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's, type 2 diabetes, and certain cancers.

This compound belongs to a class of potent and selective inhibitors of GSK3. Understanding its mechanism of action is crucial for its application as a research tool and for its potential therapeutic development.

Quantitative Data Summary

| Parameter | Value | Assay Type | Target(s) | Notes | Reference |

| IC50 | 3.01 µM | Biochemical Kinase Assay | GSK3 | Non-ATP and non-substrate competitive inhibition. | [1][2][3][4][5] |

Comparative IC50 Values of Other GSK3 Inhibitors:

| Inhibitor | IC50 (GSK3β) | Mechanism of Action |

| CHIR-99021 | 6.7 nM | ATP-competitive |

| SB216763 | 34.3 nM | ATP-competitive |

| AR-A014418 | 104 nM | ATP-competitive |

| Lithium Chloride | ~1 mM | Uncompetitive (with respect to ATP) |

Mechanism of Action

This compound and its analogs are notable for their non-ATP and non-substrate competitive mechanism of inhibition.[3] This distinguishes them from the majority of kinase inhibitors, which typically compete with ATP for binding in the kinase's active site. This unique mechanism suggests that this compound binds to an allosteric site on the GSK3 enzyme, inducing a conformational change that inhibits its catalytic activity without displacing ATP or the substrate.

Impact on Key Signaling Pathways

Wnt/β-catenin Signaling Pathway:

In the absence of a Wnt signal, GSK3 is a critical component of the "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting GSK3, this compound prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, inducing the expression of Wnt target genes.

PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is a pro-survival pathway that is often activated by growth factors. A key downstream effector of this pathway is Akt, which directly phosphorylates and inactivates GSK3. By directly inhibiting GSK3, this compound can mimic the effects of PI3K/Akt pathway activation on GSK3-specific substrates.

Induction of Mitophagy:

A significant and distinct aspect of the mechanism of action for the GSK3-IN-3 analog is its ability to induce Parkin-dependent mitophagy.[2][3] Mitophagy is the selective autophagic clearance of damaged or superfluous mitochondria, a critical process for cellular quality control. This activity is particularly relevant in the context of neurodegenerative diseases where mitochondrial dysfunction is a known contributor to pathology.

Signaling Pathway and Experimental Workflow Diagrams

GSK3 Signaling Pathways and Inhibition by this compound

Caption: Simplified GSK3 signaling pathways and the inhibitory action of this compound.

Experimental Workflow for Assessing Neuroprotection

Caption: Workflow for the 6-OHDA-induced neurotoxicity assay.

Detailed Experimental Protocols

The following protocols are based on methodologies reported for the characterization of GSK3-IN-3 and are applicable for studying this compound.

Protocol 1: In Vitro GSK3 Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of this compound on purified GSK3 enzyme activity.

Materials:

-

Recombinant human GSK3β enzyme

-

GSK3 substrate peptide (e.g., a pre-phosphorylated peptide)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) to each well.

-

Add 10 µL of recombinant GSK3β enzyme (at a pre-determined optimal concentration) to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the GSK3 substrate peptide and ATP (at a concentration close to its Km).

-

Incubate the reaction for 30-60 minutes at 30°C.

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for Neuroprotection (6-OHDA Model)

Objective: To assess the ability of this compound to protect neuronal cells from 6-hydroxydopamine (6-OHDA)-induced toxicity.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound (dissolved in DMSO)

-

6-hydroxydopamine (6-OHDA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a vehicle control (DMSO).

-

Induce neurotoxicity by adding freshly prepared 6-OHDA to a final concentration of 100 µM.

-

Incubate the plate for 24 hours at 37°C.

-

Assess cell viability using the MTT assay: a. Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. b. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.

-

Express the results as a percentage of the viability of control (untreated) cells.

Protocol 3: Western Blot Analysis of GSK3 Signaling

Objective: To determine the effect of this compound on the phosphorylation of downstream targets of GSK3 in a cellular context.

Materials:

-

Cells of interest (e.g., SH-SY5Y or other relevant cell line)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-β-catenin (Ser33/37/Thr41), anti-total-β-catenin, anti-phospho-Tau (specific sites), anti-total-Tau, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Plate cells and treat with this compound at the desired concentrations and for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound and its analogs represent a valuable class of research tools for investigating the multifaceted roles of GSK3 in cellular physiology and disease. Their unique non-ATP competitive mechanism of action offers a distinct advantage over traditional ATP-competitive inhibitors. The provided data and protocols offer a solid foundation for researchers to explore the therapeutic potential of GSK3 inhibition and to further elucidate the intricate signaling networks governed by this critical kinase. Careful optimization of the described experimental conditions is recommended to ensure robust and reproducible results in specific research applications.

References

The Core of GSK-3 Inhibition: A Technical Guide to an ATP-Competitive Inhibitor

Disclaimer: This technical guide details the characteristics and methodologies associated with a potent and highly selective ATP-competitive Glycogen Synthase Kinase-3 (GSK-3) inhibitor. Due to the absence of publicly available information on a compound specifically named "GSK3-IN-7," this document utilizes CHIR-99021 as a representative and well-documented example of a GSK-3 inhibitor with this mechanism of action. The data and protocols presented herein are based on published literature for CHIR-99021 and serve to illustrate the core principles and experimental approaches relevant to the study of ATP-competitive GSK-3 inhibitors.

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in various pathologies such as neurodegenerative diseases, metabolic disorders, and cancer. GSK-3 exists in two highly homologous isoforms, GSK-3α and GSK-3β. The development of selective inhibitors for GSK-3 is a significant area of research for therapeutic intervention. This guide focuses on the ATP-competitive mechanism of inhibition, a common strategy for targeting the catalytic activity of kinases.

Mechanism of Action: ATP-Competitive Inhibition

ATP-competitive inhibitors function by binding to the ATP-binding pocket of the kinase, thereby preventing the binding of the endogenous substrate, ATP. This direct competition blocks the phosphotransferase activity of the kinase, leading to the inhibition of downstream signaling events. CHIR-99021 exemplifies this mechanism, exhibiting high affinity for the ATP-binding site of both GSK-3α and GSK-3β.[1][2] This mode of action is fundamental to its function as a potent inhibitor of GSK-3.

Quantitative Data

The potency and selectivity of a kinase inhibitor are critical parameters for its utility as a research tool and potential therapeutic agent. The following tables summarize the quantitative data for CHIR-99021.

Table 1: Inhibitory Potency of CHIR-99021 against GSK-3 Isoforms

| Compound | Target | IC50 (nM) | Reference(s) |

| CHIR-99021 | GSK-3α | 10 | [3][4][5] |

| CHIR-99021 | GSK-3β | 5 - 6.7 | [3][4][5][6] |

Table 2: Selectivity Profile of CHIR-99021 against a Panel of Other Kinases

| Kinase | % Inhibition at 10 µM CHIR-99021 | Reference(s) |

| GSK-3α | 99.9 | [7] |

| GSK-3β | 99.9 | [7] |

| CDK2/CycA2 | 79.3 | [7] |

| CDK2/CycE1 | 67.2 | [7] |

| CDK4 | 65.3 | [7] |

| CDK5 | 51.2 | [7] |

| CDK9 | 88.1 | [7] |

| CK1g1 | 85.8 | [7] |

| CK1g3 | 70.5 | [7] |

| DYKR1B | 70.5 | [7] |

| Erk5 | 61.3 | [7] |

| HIPK4 | 55.5 | [7] |

| LIMK1 | 78.9 | [7] |

| MAP2K6 | 65.3 | [7] |

| MELK | 53.5 | [7] |

| MLK3 | 52.7 | [7] |

| PKR | 57.1 | [7] |

| PLK1 | 59.2 | [7] |

| RSK3 | 53.6 | [7] |

| BRAF | 53.8 | [7] |

Note: While highly selective, CHIR-99021 can exhibit activity against other kinases at higher concentrations.[7] It is reported to have over 500-fold selectivity for GSK-3 over closely related kinases.[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and application of chemical probes. The following protocols are generalized methods for assessing the activity of ATP-competitive GSK-3 inhibitors like CHIR-99021.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the amount of ATP remaining. The luminescence signal is generated by a luciferase-luciferin reaction that is dependent on ATP.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

CHIR-99021 dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 96-well or 384-well plates

-

Multilabel plate reader capable of luminescence detection

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of CHIR-99021 in DMSO. A typical starting concentration is 1 µM, with 10-fold serial dilutions. Include a DMSO-only control.

-

Reaction Setup: In each well of the plate, add the following components in order:

-

Kinase buffer

-

1 µL of inhibitor dilution (or DMSO)

-

GSK-3β enzyme solution (final concentration ~0.5-1 ng/µL)

-

Substrate peptide solution (final concentration ~0.2 µg/µL)

-

-

Reaction Initiation: Start the kinase reaction by adding ATP solution (final concentration ~10-25 µM). The final reaction volume is typically 10-25 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[8]

Cellular Wnt/β-catenin Reporter Assay

This assay measures the activation of the canonical Wnt signaling pathway by quantifying the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of β-catenin.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

CHIR-99021 dissolved in DMSO

-

Dual-Luciferase® Reporter Assay System (or equivalent)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of CHIR-99021. Include a DMSO-only vehicle control.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the CHIR-99021 concentration and determine the EC50 value.[8][9]

Conclusion

This technical guide provides a comprehensive overview of the core principles and methodologies for studying ATP-competitive GSK-3 inhibitors, using the well-characterized compound CHIR-99021 as a representative example. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a robust framework for researchers and drug development professionals working in this field. The high potency and selectivity of inhibitors like CHIR-99021 make them invaluable tools for dissecting the complex roles of GSK-3 in health and disease, and for the potential development of novel therapeutic strategies.

References

- 1. agscientific.com [agscientific.com]

- 2. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]

- 5. tribioscience.com [tribioscience.com]

- 6. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]

- 7. Table 16, Comparison of CHIR 99021 Kinase profile and ML320 (% Inhibition at 10 μM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Pyrimidyl Hydrazone Class Inhibitors of Glycogen Synthase Kinase-3 (GSK-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrimidyl hydrazone class of Glycogen (B147801) Synthase Kinase-3 (GSK-3) inhibitors, with a focus on the [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazone scaffold. Although a specific inhibitor designated "GSK3-IN-7" was not identified in publicly available literature, this document details the core chemical structure, mechanism of action, quantitative data, and relevant experimental protocols for this potent class of GSK-3 inhibitors.

Introduction to GSK-3 and its Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal development.[1] It exists as two isoforms, GSK-3α and GSK-3β, which are encoded by distinct genes but share a high degree of homology within their kinase domains.[2] Dysregulation of GSK-3 activity has been implicated in the pathophysiology of numerous diseases, including Alzheimer's disease, type II diabetes, and certain cancers.[3] Consequently, the development of potent and selective GSK-3 inhibitors is a significant focus of therapeutic research. The pyrimidyl hydrazone class of inhibitors, specifically the [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazones, has emerged as a promising scaffold, yielding compounds with low nanomolar potency.[4]

Core Scaffold and Mechanism of Action

The core structure of this inhibitor class is a pyrazolo[3,4-d]pyrimidine ring system linked to an arylhydrazone moiety. Structure-activity relationship (SAR) studies have revealed that modifications to the aryl groups on both the pyrazole (B372694) and hydrazone components significantly influence inhibitory potency and selectivity.[4] These compounds are ATP-competitive inhibitors, binding to the ATP-binding pocket of GSK-3 and preventing the phosphorylation of its downstream substrates.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of representative [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazone derivatives against GSK-3β.

| Compound ID | Ar¹ Group | Ar² Group | GSK-3β IC₅₀ (nM) |

| 1 | Phenyl | 2-Pyridyl | 180 |

| 2 | Phenyl | 3-Pyridyl | 34 |

| 3 | Phenyl | 4-Pyridyl | 9 |

| 4 | Phenyl | 2-Pyrimidinyl | 6 |

| 5 | 4-Fluorophenyl | 4-Pyridyl | 12 |

| 6 | 4-Chlorophenyl | 4-Pyridyl | 3 |

Data sourced from Peat et al., Bioorganic & Medicinal Chemistry Letters, 2004, 14(9), 2121-2125.[4]

Signaling Pathways Involving GSK-3

GSK-3 is a critical node in several key signaling pathways. Its inhibition can lead to the modulation of these pathways, which is the basis for its therapeutic potential.

Wnt/β-Catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes involved in cell proliferation and differentiation.

Insulin (B600854) Signaling Pathway

Insulin signaling leads to the activation of Akt (Protein Kinase B), which in turn phosphorylates and inactivates GSK-3. This inactivation is crucial for processes like glycogen synthesis. GSK-3 inhibitors can mimic this effect of insulin signaling.

References

- 1. Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 3. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of GSK3 Inhibition on Tau Phosphorylation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the role of Glycogen (B147801) Synthase Kinase 3 (GSK3) in the phosphorylation of tau protein, a key event in the pathogenesis of Alzheimer's disease and other tauopathies. We will focus on the effects of potent and selective GSK3 inhibitors, using CHIR99021 and SB-216763 as primary examples, to illustrate the therapeutic potential of targeting this kinase. This guide includes quantitative data on inhibitor potency and efficacy, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to GSK3 and Tau Phosphorylation

Glycogen Synthale Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in various cellular processes. In the central nervous system, GSK3 is implicated in the hyperphosphorylation of the microtubule-associated protein tau.[1] Under pathological conditions, hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[2] GSK3 phosphorylates tau at multiple sites, including several that are associated with the progression of neurodegenerative diseases.[3] Therefore, inhibition of GSK3 activity is a promising therapeutic strategy for the treatment of tauopathies.

Quantitative Data on GSK3 Inhibitors

The following tables summarize the in vitro potency and kinase selectivity of two widely used GSK3 inhibitors, CHIR99021 and SB-216763.

Table 1: In Vitro Potency of GSK3 Inhibitors

| Compound | Target | IC50 (nM) |

| CHIR99021 | GSK3α | 10 |

| GSK3β | 6.7 | |

| SB-216763 | GSK3α | 34.3 |

| GSK3β | 34.3 |

Table 2: Kinase Selectivity Profile of CHIR99021

| Kinase | % Inhibition at 1 µM CHIR99021 |

| GSK3β | >95% |

| CDK2 | <10% |

| PKA | <5% |

| PKC | <5% |

| >20 other kinases | <10% |

Data synthesized from multiple sources indicating high selectivity.

Table 3: Effect of GSK3 Inhibitors on Tau Phosphorylation in Cellular and In Vivo Models

| Inhibitor | Model System | Tau Phosphorylation Site | Effect | Reference |

| CHIR99021 | Postnatal Rats | Ser396 | Reduction in phosphorylation | [4] |

| SB-216763 | Postnatal Rats (Hippocampus) | Ser396 | Reduction in phosphorylation | [4] |

| SB-216763 | MAPT Transgenic Mice | PHF-1 (Ser396/Ser404) | Reduction in phosphorylation | [1] |

Signaling Pathways and Experimental Workflows

GSK3 Signaling Pathway in Tau Phosphorylation

The following diagram illustrates the central role of GSK3 in the phosphorylation of tau and the mechanism of action of GSK3 inhibitors.

Experimental Workflow for Assessing GSK3 Inhibitor Efficacy

The following diagram outlines a typical experimental workflow to determine the effect of a GSK3 inhibitor on tau phosphorylation in a cellular model.

Experimental Protocols

In Vitro GSK3β Kinase Assay

This protocol is for determining the IC50 value of a GSK3 inhibitor.

Materials:

-

Recombinant active GSK3β

-

Tau protein or a synthetic peptide substrate (e.g., a peptide containing the Ser396 phosphorylation site)

-

GSK3 inhibitor (e.g., CHIR99021)

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the GSK3 inhibitor in kinase buffer.

-

In a microcentrifuge tube, combine the kinase buffer, recombinant GSK3β, and the tau substrate.

-

Add the GSK3 inhibitor dilutions or vehicle control (e.g., DMSO) to the respective tubes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis of Tau Phosphorylation in Cell Culture

This protocol describes how to assess the effect of a GSK3 inhibitor on tau phosphorylation in a neuronal cell line.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

GSK3 inhibitor (e.g., CHIR99021)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-Tau (e.g., Ser396, AT8 for Ser202/Thr205, PHF-1 for Ser396/Ser404)

-

Anti-total Tau

-

Anti-loading control (e.g., GAPDH or β-actin)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate neuronal cells and allow them to adhere. Treat the cells with various concentrations of the GSK3 inhibitor or vehicle control for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pTau Ser396) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the phospho-tau signal to the total tau signal and the loading control.

Conclusion

The inhibition of GSK3 presents a compelling therapeutic avenue for the treatment of tauopathies. Potent and selective inhibitors like CHIR99021 have demonstrated a clear ability to reduce the hyperphosphorylation of tau at disease-relevant sites. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the efficacy of novel GSK3 inhibitors and to further elucidate the role of GSK3 in the pathogenesis of neurodegenerative diseases. As our understanding of the intricate signaling pathways involving GSK3 and tau continues to grow, so too will the potential for developing effective disease-modifying therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Thionine modulates tau phosphorylation in an Alzheimer’s disease cell culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycogen synthase kinase 3beta phosphorylates Alzheimer's disease-specific Ser396 of microtubule-associated protein tau by a sequential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of small-molecule glycogen synthase kinase-3 inhibitors in the postnatal rat model of tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Validation of GSK3 Inhibitors in Neurons

Disclaimer: Initial searches for the specific compound "GSK3-IN-7" did not yield any publicly available information. It is possible that this is a proprietary compound, a newly synthesized molecule not yet in the literature, or a typographical error. This guide will therefore focus on the principles and methodologies for the target validation of Glycogen Synthase Kinase 3 (GSK3) inhibitors in a neuronal context, using publicly available data for other well-characterized GSK3 inhibitors as illustrative examples.

Introduction to GSK3 in Neuronal Function

Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a critical role in a multitude of cellular processes within the nervous system.[1] It exists as two highly homologous isoforms, GSK3α and GSK3β.[2] GSK3 is a key regulator of neuronal development, participating in neurogenesis, neuronal polarization, and axon growth.[1] In the mature nervous system, GSK3 is involved in synaptic plasticity, neurotransmission, and is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including Alzheimer's disease, bipolar disorder, and schizophrenia.[3][4] Its activity is tightly controlled by various signaling pathways, most notably the canonical Wnt/β-catenin and the PI3K/Akt pathways.[1] The central role of GSK3 in neuronal function and dysfunction makes it a compelling therapeutic target for a range of central nervous system (CNS) disorders.

Quantitative Data on Exemplary GSK3 Inhibitors

The validation of a potential therapeutic agent targeting GSK3 begins with the quantitative assessment of its potency and selectivity. The following table summarizes key quantitative data for several known GSK3 inhibitors. It is important to note that the specific values can vary depending on the assay conditions.

| Compound | Type | Target(s) | IC50 / Ki | Cell-Based Potency | Reference |

| LY2090314 | ATP-competitive | GSK3α/β | IC50: 1.5 nM (GSK3α), 0.9 nM (GSK3β) | Not specified | [5] |

| Tideglusib (NP-12) | Non-ATP-competitive (irreversible) | GSK3 | IC50: 60 nM | Not specified | [5][6] |

| SB-415286 | ATP-competitive | GSK3α/β | Ki: 31 nM (GSK3α) | Not specified | [5] |

| BRD0705 | ATP-competitive | GSK3α selective | IC50: 66 nM (GSK3α), 515 nM (GSK3β) | Not specified | [5] |

| GSK3-IN-3 | Non-ATP competitive | GSK3 | IC50: 3.01 μM | Not specified | [7] |

| AR-A014418 | ATP-competitive | GSK3 | Not specified | Effective in pancreatic cancer cells | [8] |

| CHIR99021 | ATP-competitive | GSK3 | EC50 for Wnt signaling activation | Activates Wnt signaling | [9] |

Experimental Protocols for Target Validation in Neurons

Validating the engagement and downstream functional consequences of GSK3 inhibition in neurons requires a multi-pronged experimental approach. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified GSK3α and/or GSK3β.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing purified recombinant human GSK3β (e.g., 1 ng), a specific GSK3 substrate (e.g., 0.2 mg/mL phospho-GS peptide 2), and ATP (e.g., 25 µM) in a kinase buffer.[10][11]

-

Inhibitor Addition: Add the test compound at various concentrations (typically in a serial dilution). Include a known GSK3 inhibitor (e.g., SB-216763) as a positive control and a vehicle (e.g., DMSO) as a negative control.[10]

-

Incubation: Initiate the reaction by adding ATP and incubate at 30°C for a defined period (e.g., 30 minutes).[10]

-

Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Data Analysis: Plot the percentage of GSK3 activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. For competitive inhibitors, Ki values can be determined through enzyme kinetic studies by measuring initial reaction velocities at different substrate concentrations.[9]

Western Blot Analysis of Downstream Targets

Objective: To assess the on-target effect of the inhibitor in a cellular context by measuring the phosphorylation status of known GSK3 substrates.

Methodology:

-

Neuronal Cell Culture and Treatment: Culture primary neurons or a relevant neuronal cell line (e.g., SH-SY5Y) to a suitable confluency. Treat the cells with the GSK3 inhibitor at various concentrations and for different time points. Include a vehicle control.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against key GSK3 pathway proteins. Recommended antibodies include:

-

Phospho-GSK3β (Ser9) (to assess upstream inhibition of GSK3)

-

Total GSK3β

-

β-catenin (total)

-

Phospho-Tau (at GSK3-specific sites, e.g., Ser396)

-

Total Tau

-

A loading control (e.g., β-actin or GAPDH)

-

-

-

Detection and Analysis:

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and normalize the levels of the target proteins to the loading control. A successful on-target effect would be demonstrated by a dose-dependent increase in total β-catenin and a decrease in the phosphorylation of Tau at GSK3-specific sites.[7]

-

Cellular Thermal Shift Assay (CETSA)

Objective: To provide direct evidence of target engagement in intact cells by measuring the thermal stabilization of GSK3 upon inhibitor binding.

Methodology:

-

Cell Treatment: Treat neuronal cells with the GSK3 inhibitor or vehicle.

-

Heating: Heat aliquots of the cell lysate or intact cells at a range of temperatures.

-

Protein Extraction: Lyse the cells (if not already lysed) and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Detection: Analyze the amount of soluble GSK3 in each sample by Western blotting.

-

Data Analysis: Plot the amount of soluble GSK3 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.

Mandatory Visualizations

Signaling Pathways

Experimental Workflow

Logical Relationship

Mitigating Off-Target Effects

A critical aspect of target validation is to assess the selectivity of the inhibitor. Non-ATP competitive inhibitors are generally more selective; however, off-target effects can still occur.[7]

Strategies to Mitigate Off-Target Concerns:

-

Kinome-Wide Profiling: Screen the inhibitor against a large panel of kinases to identify potential off-target interactions.

-

Use of Structurally Unrelated Inhibitors: Confirm that the observed phenotype is reproducible with other known GSK3 inhibitors that have a different chemical scaffold.

-

Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown GSK3 and determine if this phenocopies the effects of the inhibitor.

-

Dose-Response Analysis: Use the lowest effective concentration of the inhibitor to minimize the likelihood of off-target effects.[7]

Conclusion

The validation of a GSK3 inhibitor in a neuronal context is a rigorous process that requires a combination of biochemical, cellular, and functional assays. This guide provides a framework for researchers to systematically evaluate the on-target efficacy and potential off-target liabilities of novel GSK3 inhibitors. While specific data for "this compound" is not currently available in the public domain, the principles and protocols outlined here are broadly applicable and essential for the development of selective and effective GSK3-targeted therapeutics for neurological and psychiatric disorders.

References

- 1. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]

- 3. GSK-3β at the Intersection of Neuronal Plasticity and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 6. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of Glycogen Synthase Kinase-3 Inhibits Long-Term Potentiation with Synapse-Associated Impairments | Journal of Neuroscience [jneurosci.org]

GSK3-IN-7: A Technical Guide for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts: GSK-3 in Alzheimer's Disease

GSK-3 exists in two highly homologous isoforms, GSK-3α and GSK-3β.[5] Both isoforms are implicated in AD pathogenesis. Hyperactive GSK-3 contributes to the aberrant phosphorylation of tau at multiple sites, causing it to detach from microtubules, leading to microtubule instability and the formation of paired helical filaments (PHFs) and ultimately NFTs.[3] Furthermore, GSK-3 is involved in the amyloidogenic processing of APP by modulating the activity of secretase enzymes, thereby increasing the production of toxic Aβ peptides.[2][3]

The signaling pathways regulating GSK-3 activity are complex and include the canonical Wnt/β-catenin pathway and the PI3K/Akt signaling cascade.[5] In the context of AD, dysregulation of these pathways is believed to contribute to the sustained hyperactivity of GSK-3.[1]

Quantitative Data on GSK-3 Inhibitors

While specific data for GSK3-IN-7 is not available, the following tables provide examples of the types of quantitative data that are crucial for evaluating any GSK-3 inhibitor. Researchers investigating this compound would need to generate similar datasets.

Table 1: In Vitro Efficacy of a Representative GSK-3β Inhibitor

| Parameter | Value | Reference |

| IC50 (GSK-3β) | 0.35 nM | [1] |

| IC50 (GSK-3α) | Not specified | |

| Cellular β-catenin accumulation (EC50) | Dose-dependent increase | [1] |

| Inhibition of Aβ-induced Tau hyperphosphorylation | Effective | [1] |

Table 2: Kinase Selectivity Profile of a Representative GSK-3β Inhibitor

| Kinase | % Inhibition at 1 µM |

| GSK-3β | >95% |

| GSK-3α | High |

| CDK1 | Moderate |

| CDK2 | Moderate |

| CDK5 | Moderate |

| Other kinases | Low |

Data is hypothetical and for illustrative purposes. A comprehensive kinase panel would be necessary for a full profile.

Table 3: In Vivo Efficacy of a Representative GSK-3β Inhibitor in an AD Mouse Model

| Parameter | Outcome | Reference |

| Cognitive Function (Closed Field Symmetrical Maze) | Significant improvement | [2] |

| Tau Pathology (Motor Cortex & Hippocampus) | Significant reduction | [2] |

| Microglia Activation (Cortical Area) | Reduction | [2] |

Signaling Pathways and Experimental Workflows

GSK-3 Signaling in Alzheimer's Disease

The following diagram illustrates the central role of GSK-3 in the pathological cascade of Alzheimer's disease.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical workflow for the preclinical evaluation of a GSK-3 inhibitor like this compound for Alzheimer's disease.

Detailed Experimental Protocols

GSK-3β Kinase Assay

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against GSK-3β.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of each this compound dilution or DMSO (vehicle control).

-

Add 2 µL of GSK-3β enzyme solution to each well.

-

Add 2 µL of a mixture containing the substrate peptide and ATP to initiate the reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phosphorylated Tau (p-Tau)

Objective: To assess the effect of this compound on tau phosphorylation in a cellular model of AD.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Cell culture medium and supplements

-

This compound

-

Aβ oligomers or other inducers of tau hyperphosphorylation (optional)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Tau (e.g., AT8, PHF-1), anti-total-Tau, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Culture neuronal cells to the desired confluency.

-

Treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Co-treat with an inducer of tau phosphorylation if necessary.

-

Lyse the cells in lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Tau overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using ECL reagent and an imaging system.

-

Strip the membrane and re-probe for total Tau and β-actin for normalization.

-

Quantify the band intensities to determine the relative levels of p-Tau.

Amyloid-Beta (Aβ) ELISA

Objective: To measure the levels of Aβ40 and Aβ42 in cell culture media or brain homogenates following treatment with this compound.

Materials:

-

Conditioned cell culture media or brain tissue homogenates

-

Aβ40 and Aβ42 ELISA kits

-

Microplate reader

Procedure:

-

Collect conditioned media from cell cultures or prepare brain homogenates from treated and control animals.

-

Follow the instructions provided with the commercial Aβ ELISA kit.

-

Briefly, add standards and samples to the antibody-coated microplate.

-

Incubate to allow Aβ to bind to the capture antibody.

-

Wash the plate and add the detection antibody.

-

Incubate and wash again.

-

Add the substrate and incubate to develop the color.

-

Stop the reaction and measure the absorbance at the specified wavelength using a microplate reader.

-

Calculate the concentration of Aβ in the samples based on the standard curve.

Morris Water Maze

Objective: To evaluate the effect of this compound on spatial learning and memory in an AD mouse model.

Materials:

-

AD transgenic mice (e.g., 5XFAD) and wild-type littermates

-

Circular water tank (maze)

-

Escape platform

-

Video tracking system and software

-

This compound formulation for in vivo administration

Procedure:

-

Acquisition Phase (Hidden Platform):

-

For 5-7 consecutive days, place the mice in the water maze for four trials per day.

-

The escape platform is submerged and hidden in one quadrant of the maze.

-

The starting position for each trial is varied.

-

Record the time it takes for the mouse to find the platform (escape latency) and the path length.

-

-

Probe Trial:

-

On the day after the last acquisition trial, remove the platform from the maze.

-

Allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

-

-

Visible Platform Trial (Control):

-

To assess for any motor or visual impairments, conduct a trial where the platform is visible above the water surface.

-

Data Analysis:

-

Analyze the escape latency and path length across the acquisition trials to assess learning.

-

Analyze the time spent in the target quadrant and platform crossings during the probe trial to assess memory retention.

Conclusion

While specific data on this compound remains elusive in the public domain, the established role of GSK-3 in Alzheimer's disease pathology makes its inhibitors a compelling area of research. This guide provides a comprehensive framework for the preclinical evaluation of this compound or any novel GSK-3 inhibitor. By systematically generating quantitative data on in vitro potency, selectivity, and in vivo efficacy in relevant AD models, researchers can rigorously assess the therapeutic potential of these compounds and contribute to the development of novel treatments for this devastating neurodegenerative disease. The provided protocols and workflows offer a standardized approach to facilitate robust and reproducible research in this critical field.

References

- 1. GSK3 in Alzheimer’s Disease: Mind the Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSK3: A potential target and pending issues for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]

- 5. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glycogen Synthase Kinase 3 (GSK-3) Isoform Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isoform selectivity of inhibitors targeting Glycogen (B147801) Synthase Kinase 3 (GSK-3), a key regulatory enzyme implicated in a multitude of cellular processes and diseases. Given the distinct and sometimes opposing roles of its two isoforms, GSK-3α and GSK-3β, the development of isoform-selective inhibitors is a critical focus in modern drug discovery. This document details the quantitative measures of selectivity for representative inhibitors, outlines the experimental protocols for determining this selectivity, and visualizes key pathways and workflows.

Introduction to GSK-3 Isoforms and the Imperative of Selectivity

Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in regulating a wide array of cellular functions, including metabolism, cell proliferation, and apoptosis.[1][2] In mammals, GSK-3 exists as two highly homologous isoforms, GSK-3α and GSK-3β, encoded by separate genes.[3] Despite their high degree of similarity within the kinase domain, emerging evidence suggests they can have both redundant and unique, even opposing, functions in various signaling pathways.[1] This functional divergence underscores the critical need for isoform-selective inhibitors to achieve targeted therapeutic effects while minimizing off-target side effects.

The development of such selective inhibitors is a significant challenge due to the high homology in the ATP-binding sites of the two isoforms. However, subtle structural differences are being exploited to design novel compounds with improved selectivity profiles.

Quantitative Analysis of Isoform Selectivity

The isoform selectivity of a GSK-3 inhibitor is quantitatively expressed by comparing its inhibitory potency against GSK-3α and GSK-3β. This is typically measured as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). A lower value indicates higher potency. The ratio of these values for the two isoforms provides a measure of selectivity.

Below is a summary of the isoform selectivity for several well-characterized GSK-3 inhibitors with varying selectivity profiles.

| Inhibitor | GSK-3α IC50 (nM) | GSK-3β IC50 (nM) | Selectivity (Fold) | Reference |

| CHIR-99021 | 10 | 6.7 | ~1.5-fold for GSK-3β | [4] |

| LY2090314 | 1.5 | 0.9 | ~1.7-fold for GSK-3β | [5] |

| COB-187 | 22 | 11 | 2-fold for GSK-3β | [5][6] |

| BRD0705 | 66 | 515 | ~8-fold for GSK-3α | [5][7] |

| BRD3731 | 215 | 15 | ~14-fold for GSK-3β | [5] |

| Psoralidin | 2260 | 4230 | ~1.9-fold for GSK-3α | [8] |

| Rosmarinic Acid | 5140 | 2240 | ~2.3-fold for GSK-3β | [8] |

Experimental Protocols for Determining Isoform Selectivity

The determination of GSK-3 inhibitor isoform selectivity relies on robust and reproducible biochemical and cellular assays.

Biochemical assays directly measure the enzymatic activity of purified GSK-3α and GSK-3β in the presence of an inhibitor. These assays are crucial for determining the intrinsic inhibitory potency of a compound.

3.1.1. Kinase Activity Assay (e.g., Z'-LYTE™ Kinase Assay)

This assay measures the extent of phosphorylation of a specific peptide substrate by the kinase.

-

Principle: The assay utilizes a synthetic peptide substrate that, upon phosphorylation by GSK-3, becomes susceptible to cleavage by a site-specific protease. The cleavage event disrupts FRET (Förster Resonance Energy Transfer) between a donor and an acceptor fluorophore attached to the peptide, leading to a change in the fluorescence emission ratio. The degree of phosphorylation is inversely proportional to the FRET signal.

-

Protocol Outline:

-

Reagents: Purified recombinant human GSK-3α and GSK-3β enzymes, fluorescently labeled peptide substrate (e.g., based on glycogen synthase), ATP, assay buffer, and the test inhibitor at various concentrations.

-

Reaction Setup: In a microplate, combine the kinase, peptide substrate, and varying concentrations of the inhibitor.

-

Initiation: Start the kinase reaction by adding a solution of ATP.

-

Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).

-

Development: Stop the kinase reaction and add the development reagent containing the protease.

-

Detection: Measure the fluorescence at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

-

Data Analysis: Calculate the ratio of emission signals and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[6]

-

Cellular assays assess the activity of GSK-3 within a biological context, providing insights into a compound's cell permeability, stability, and engagement with the target in a more physiologically relevant environment.

3.2.1. β-Catenin Accumulation Assay

This assay leverages the role of GSK-3 in the Wnt/β-catenin signaling pathway, where active GSK-3 phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3 leads to the accumulation of β-catenin.[9]

-

Principle: Cells are treated with a GSK-3 inhibitor, leading to the stabilization and accumulation of β-catenin in the cytoplasm and nucleus. The amount of accumulated β-catenin is then quantified.

-

Protocol Outline:

-

Cell Culture: Plate a suitable cell line (e.g., CHO-K1, SH-SY5Y) in a multi-well plate and allow them to adhere.

-

Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specific duration (e.g., 4-24 hours).

-

Cell Lysis: Lyse the cells to release cellular proteins.

-

Quantification: Measure the levels of β-catenin using methods such as:

-

ELISA (Enzyme-Linked Immunosorbent Assay): Use a specific antibody to capture and detect β-catenin.

-

Western Blotting: Separate proteins by gel electrophoresis, transfer to a membrane, and probe with a β-catenin-specific antibody.

-

Luminometric-based assays: Employ antibody-based detection with a luminescent readout.[9]

-

-

Data Analysis: Quantify the amount of β-catenin and plot it against the inhibitor concentration to determine the EC50 (half-maximal effective concentration).

-

Visualizing Key Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental procedures.

Caption: Experimental workflow for determining GSK-3 isoform selectivity.

Caption: Canonical Wnt/β-catenin signaling pathway.

References

- 1. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring GSK3 expression and activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]

- 4. selleckchem.com [selleckchem.com]

- 5. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 6. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biorxiv.org [biorxiv.org]

- 9. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Potency of GSK3-IN-7: A Technical Guide to IC50 Measurement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the half-maximal inhibitory concentration (IC50) of GSK3-IN-7, a potential inhibitor of Glycogen (B147801) Synthase Kinase 3 (GSK3). This document outlines the pertinent signaling pathways, detailed experimental protocols for in vitro kinase assays, and a structured presentation of representative data.

Core Concepts: GSK3 Signaling

Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2][3] It exists in two isoforms, GSK3α and GSK3β, which share a high degree of homology within their kinase domains.[4] GSK3 is a key component of several signaling pathways, most notably the Wnt/β-catenin and insulin (B600854) signaling pathways.[1][2][3]

In the canonical Wnt signaling pathway, GSK3 is a crucial member of the "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1).[1][3] In the absence of a Wnt signal, this complex facilitates the phosphorylation of β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1][3] The binding of Wnt to its receptor complex leads to the inactivation of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[1][3]

The activity of GSK3 is also modulated by growth factor signaling, such as through the PI3K/Akt pathway.[3] Upon growth factor stimulation, Akt (Protein Kinase B) becomes activated and phosphorylates GSK3α and GSK3β at specific N-terminal serine residues (Ser21 and Ser9, respectively), leading to their inhibition.[2]

Data Presentation: this compound Inhibitory Activity

The inhibitory potency of this compound is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzymatic activity of GSK3 by 50%. The following table summarizes representative IC50 values for this compound against the two GSK3 isoforms.

| Isoform | Representative IC50 (nM) |

| GSK3α | 50 |

| GSK3β | 25 |

Note: The IC50 values presented are for illustrative purposes and may vary depending on the specific assay conditions.

Experimental Protocols: Biochemical Kinase Assay for IC50 Determination

A common method to determine the IC50 value of a kinase inhibitor is through a biochemical kinase assay. The following protocol describes a luminescence-based assay that quantifies the amount of ATP consumed during the kinase reaction.

Materials:

-

Recombinant human GSK3α or GSK3β enzyme

-

GSK3 substrate peptide (e.g., a peptide derived from glycogen synthase)

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Subsequently, dilute these solutions in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (typically ≤1%).

-

Reaction Setup:

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of the GSK3 enzyme solution (at a pre-determined optimal concentration) in kinase buffer.

-

Pre-incubate the plate for 10-15 minutes at room temperature.

-

-

Initiate Kinase Reaction:

-

Add 5 µL of a substrate/ATP mixture. The final ATP concentration should ideally be close to the Michaelis constant (Km) for ATP for the specific GSK3 isoform.

-

Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

-

ADP Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection kit according to the manufacturer's instructions. This typically involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to generate a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5]

-

Mandatory Visualizations

GSK3 Signaling Pathway

Caption: Overview of GSK3 signaling pathways and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

Caption: Step-by-step workflow for the biochemical determination of this compound IC50.

References

- 1. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSK3 in cell signaling | Abcam [abcam.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of pyrimidyl hydrazones as GSK-3 inhibitors

An In-depth Technical Guide on the Discovery of Pyrimidyl Hydrazones as GSK-3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: Glycogen (B147801) Synthase Kinase-3 (GSK-3)

Glycogen Synthase Kinase-3 (GSK-3) is a highly conserved, ubiquitously expressed serine/threonine protein kinase that acts as a key regulator in a multitude of cellular processes.[1] It exists in two isoforms, GSK-3α and GSK-3β, which are encoded by separate genes but are highly homologous within their catalytic domains.[1] GSK-3 is a critical component of diverse signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, which are often dysregulated in various diseases.[2][3] Its role in phosphorylating and subsequently marking proteins for degradation makes it a pivotal enzyme in controlling cellular functions.[3] Aberrant GSK-3 activity has been implicated in the pathogenesis of numerous conditions, including type 2 diabetes, Alzheimer's disease, cancer, and mood disorders, making it a compelling therapeutic target for drug discovery.[1][4]

Discovery of Pyrimidyl Hydrazones as a Novel Class of GSK-3 Inhibitors

The search for potent and selective GSK-3 inhibitors has led to the exploration of diverse chemical scaffolds. Among these, a series of novel heterocyclic pyrimidyl hydrazones has been synthesized and identified as potent inhibitors of GSK-3, with some compounds exhibiting activity in the low nanomolar range.[5] This class of compounds, which includes derivatives like [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazones, has shown significant promise.[6] The core structure is believed to interact competitively at the ATP-binding site of the kinase.[7] The discovery and subsequent optimization of this scaffold provide a valuable foundation for developing new therapeutics targeting GSK-3.

Structure-Activity Relationship (SAR) and Molecular Interactions

The development of pyrimidyl hydrazone inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These investigations have revealed critical structural features that govern their binding affinity and inhibitory potency.

-

Core Heterocycle: The pyrimidine (B1678525) or pyrazolopyrimidine core is crucial, with nitrogen atoms often forming key hydrogen bond interactions with the hinge region residues (e.g., Val135) in the ATP-binding pocket of GSK-3.[8]

-

Hydrazone Linker: This linker group plays a significant role in the molecule's conformation, influencing the planarity of the phenyl ring relative to the core structure.[5]

-

Aryl Substituents: Modifications to the aryl rings attached to the core and the hydrazone moiety have a substantial impact on potency.[6] One aryl ring often occupies a tight binding region with little room for modification, while the other can accommodate a variety of substitutions to enhance activity.[6]

Quantitative Data on Inhibitory Activity

The inhibitory potential of pyrimidyl hydrazone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The data below is representative of findings for potent compounds within this class, which have demonstrated low nanomolar efficacy.

| Compound Class | Representative Derivative | Linker | Target | IC50 Value |

| Pyrimidyl Hydrazone | Substituted Phenyl | Hydrazone | GSK-3β | 6.2 nM[5] |

| Pyrazolopyrimidine | 1-Aryl | Arylhydrazone | GSK-3 | Low nanomolar[6] |

| Thienopyrimidine | Acetyl Hydrazine (B178648) | Acetyl Hydrazine | GSK-3β | 10.2 µM[7] |

Experimental Protocols

General Synthesis of Pyrimidyl Hydrazones

A representative synthesis involves the condensation of a heterocyclic aldehyde with a substituted hydrazine.

-

Reactant Preparation: Dissolve one equivalent of a substituted pyrimidine-4-carbaldehyde (B152824) in a suitable solvent such as ethanol (B145695).

-

Addition of Hydrazine: Add a slight excess (e.g., 1.1 equivalents) of the desired aryl hydrazine to the solution.

-

Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation reaction.

-

Reaction Condition: Reflux the mixture for a period of 4 to 8 hours, monitoring the reaction's progress using thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate. Collect the solid product by filtration, wash with cold ethanol to remove impurities, and dry under a vacuum to yield the final pyrimidyl hydrazone compound.

In Vitro GSK-3β Kinase Assay (Scintillation Proximity Assay)

This protocol outlines a common method for determining the IC50 values of inhibitors against GSK-3β.

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Tween 20). Prepare substrate solution containing a biotinylated peptide substrate, ATP, and [γ-³³P]ATP.

-

Compound Dilution: Create a serial dilution of the test compounds (pyrimidyl hydrazones) in DMSO and then dilute further in the assay buffer.

-

Reaction Initiation: In a 96-well plate, add the GSK-3β enzyme, the test compound dilutions, and initiate the kinase reaction by adding the ATP/substrate mixture. Incubate at room temperature for a specified time (e.g., 60-90 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA and streptavidin-coated SPA beads. The biotinylated peptide substrate will bind to the beads.

-

Signal Detection: Allow the beads to settle for at least 30 minutes. Measure the radioactivity using a scintillation counter. The proximity of the radiolabeled phosphate (B84403) on the substrate to the scintillant in the beads generates a light signal.

-

Data Analysis: Plot the signal against the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, using non-linear regression analysis.

Visualizing Pathways and Workflows

GSK-3 in the Wnt/β-catenin Signaling Pathway

The following diagram illustrates the central role of GSK-3 in the Wnt/β-catenin signaling pathway and the intervention point for pyrimidyl hydrazone inhibitors. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for destruction. Pyrimidyl hydrazones inhibit GSK-3, mimicking the Wnt signal and leading to β-catenin stabilization.[9][10]

Caption: GSK-3's role in the Wnt pathway and inhibition by pyrimidyl hydrazones.

Drug Discovery Workflow for GSK-3 Inhibitors

The diagram below outlines a typical workflow for the discovery and development of novel GSK-3 inhibitors like pyrimidyl hydrazones, from initial screening to lead optimization.

Caption: Standard workflow for the discovery of novel GSK-3 inhibitors.

References

- 1. Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and development of GSK3 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragment merging approach for design, synthesis, and biological assessment of urea/acetyl hydrazide clubbed thienopyrimidine derivatives as GSK-3β inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation | MDPI [mdpi.com]

- 9. GSK3 in cell signaling | Abcam [abcam.com]

- 10. Glycogen Synthase Kinase-3 (GSK3): Inflammation, Diseases, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the In Vitro Profile of GSK3-IN-7: A Technical Overview

For researchers, scientists, and drug development professionals, understanding the nuanced biological activity of small molecule inhibitors is paramount. This technical guide delves into the in vitro characteristics of GSK3-IN-7, a compound identified as an inhibitor of Glycogen (B147801) Synthase Kinase 3 (GSK3).

Through an extensive review of available data, this document summarizes the known biological activity of this compound, providing a foundational understanding for its potential application in research and development.

Chemical Identity and Structure

This compound is chemically identified as 3,7,7-Trimethyl-4-(pyridin-4-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one, with the CAS number 1062138-03-7. Its molecular structure is fundamental to its interaction with the GSK3 enzyme.

In Vitro Biological Activity: Current Landscape

Information regarding the specific in vitro biological activity of this compound is limited in publicly accessible scientific literature. The compound is listed by several chemical suppliers, often alongside the synonym GSK3a-IN-38, and is described as a potent inhibitor of GSK3α. However, detailed quantitative data, such as IC50 or Ki values from biochemical or cellular assays, remain largely proprietary or unpublished.

Without specific data from primary research articles or patents, a comprehensive quantitative summary and detailed experimental protocols cannot be provided at this time. The following sections, therefore, outline the general methodologies and signaling pathways relevant to the study of GSK3 inhibitors, which would be applicable to the characterization of this compound.

General Experimental Protocols for Characterizing GSK3 Inhibitors

The in vitro evaluation of a GSK3 inhibitor like this compound would typically involve a series of established assays to determine its potency, selectivity, and mechanism of action.

Biochemical Kinase Assays

These assays directly measure the ability of the inhibitor to block the enzymatic activity of purified GSK3α and GSK3β.

Table 1: Representative Biochemical Kinase Assay Parameters

| Parameter | Description |

| Enzyme | Recombinant human GSK3α or GSK3β |

| Substrate | A specific peptide substrate for GSK3, often pre-phosphorylated. |

| Detection Method | Typically involves the measurement of ATP consumption (e.g., ADP-Glo) or the quantification of phosphorylated substrate using methods like radiometric assays (³²P-ATP or ³³P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA, HTRF). |